molecular formula C15H22N2O B598135 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 151096-97-8

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B598135
CAS No.: 151096-97-8
M. Wt: 246.354
InChI Key: AWHHKKHMEIVLFM-UHFFFAOYSA-N
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Description

4-Benzyl-1-oxa-4,9-diazaspiro[55]undecane is a chemical compound with the molecular formula C15H22N2O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Mechanism of Action

Target of Action

The primary targets of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in the central nervous system. The σ1R is involved in the modulation of neurotransmitter release, while the MOR is primarily responsible for the analgesic effects of opioids .

Mode of Action

this compound interacts with its targets by binding to the active sites of the σ1R and MOR . This binding triggers a series of biochemical reactions that lead to changes in cellular function . .

Biochemical Pathways

The compound’s interaction with the σ1R and MOR affects various biochemical pathways. For instance, the activation of MOR can inhibit adenylate cyclase, decreasing the concentration of cyclic AMP. This can lead to hyperpolarization and reduced neuronal excitability . The σ1R, on the other hand, is known to modulate ion channels and influence calcium signaling .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with the σ1R and MOR. For example, activation of the MOR typically results in analgesia, while σ1R modulation can influence neurotransmission . The exact outcomes can vary depending on factors like dosage and individual physiological differences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane
  • 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
  • 4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane

Uniqueness

4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15/h1-5,16H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHKKHMEIVLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CCO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702217
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151096-97-8
Record name 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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